![molecular formula C11H16N6O4S B2885308 N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide CAS No. 2097926-65-1](/img/structure/B2885308.png)
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Bioactivities
Sulfonamide derivatives have been synthesized and evaluated for their bioactivities, including inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, demonstrating potential as candidates for novel enzyme inhibitors. These compounds exhibited low cytotoxicity and selective tumor activities, suggesting their suitability for further development into therapeutic agents (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitubercular Activities
The synthesis of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline has been reported, with these compounds showing potent antimicrobial activity. Notably, certain derivatives exhibited significant antifungal properties, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).
Inhibition of Cyclooxygenase-2
A series of 1,5-diarylpyrazole derivatives containing sulfonamide groups have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. This research highlights the potential for developing new anti-inflammatory drugs (Penning et al., 1997).
Anti-Malarial and Anti-Microbial Evaluation
Pyrazole-based cinnoline derivatives have been synthesized and evaluated for their anti-malarial and anti-bacterial activities, showing promise as new agents against Plasmodium falciparum and various pathogenic microbes (Unnissa et al., 2015).
Hybrid Sulfonamide Compounds
Recent advances in the development of two-component sulfonamide hybrids have been reviewed, emphasizing their broad pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain effects. These hybrids incorporate various pharmacologically active scaffolds, offering a versatile approach to drug design (Ghomashi et al., 2022).
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4S/c1-16-8-9(6-12-16)11-14-10(21-15-11)7-13-22(18,19)17-2-4-20-5-3-17/h6,8,13H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVBCVBTVPRPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.